molecular formula C9H8FN3 B1392532 5-Fluoro-2-methylquinazolin-7-amine CAS No. 1243073-66-6

5-Fluoro-2-methylquinazolin-7-amine

Cat. No.: B1392532
CAS No.: 1243073-66-6
M. Wt: 177.18 g/mol
InChI Key: CGXAUKJTMJFEQA-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylquinazolin-7-amine is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylquinazolin-7-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-4-nitroaniline and 2-fluorobenzoyl chloride.

    Formation of Intermediate: The reaction between 2-methyl-4-nitroaniline and 2-fluorobenzoyl chloride in the presence of a base such as triethylamine forms an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions to form the quinazoline ring.

    Reduction: The nitro group is reduced to an amine group using a reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylquinazolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of 5-fluoro-2-methylquinazoline.

    Substitution: Formation of 5-substituted-2-methylquinazolin-7-amine derivatives.

Scientific Research Applications

5-Fluoro-2-methylquinazolin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylquinazolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit enzyme activity, leading to therapeutic effects such as anti-cancer activity. The compound may also interfere with DNA replication and repair processes, contributing to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4-amine: Lacks the fluorine atom, resulting in different biological activity.

    5-Fluoroquinazoline: Lacks the methyl group, affecting its stability and reactivity.

    2-Methyl-4-nitroquinazoline: Contains a nitro group instead of an amine group, leading to different reactivity and applications.

Uniqueness

5-Fluoro-2-methylquinazolin-7-amine is unique due to the presence of both a fluorine atom and a methyl group, which enhance its biological activity and stability. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

5-fluoro-2-methylquinazolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c1-5-12-4-7-8(10)2-6(11)3-9(7)13-5/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXAUKJTMJFEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=CC(=CC2=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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